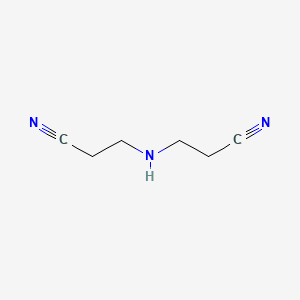

3,3'-Iminodipropionitrile

Description

Historical Context and Significance of IDPN in Scientific Inquiry

The initial synthesis and discovery of IDPN's biological effects date back to the mid-20th century. Its significance in scientific inquiry stems from its potent and selective neurotoxic properties. wikipedia.org Specifically, IDPN is known to induce a characteristic and irreversible movement disorder in animal models, often referred to as an "ECC (excitation, circling and chorea) syndrome". frontiersin.org This unique effect has made IDPN an invaluable compound for creating animal models of specific neurological and vestibular disorders, allowing researchers to investigate the underlying pathological mechanisms.

The ability of IDPN to cause reproducible and specific damage to the nervous system, particularly the vestibular system and certain neuronal populations, has been a cornerstone of its utility in research. wikipedia.orgfrontiersin.org It has been instrumental in studies aimed at understanding neurofilament transport and accumulation, axonal damage, and the processes of neurodegeneration. nih.govchemicalbook.com Furthermore, the predictable nature of IDPN-induced damage has facilitated research into potential therapeutic interventions for various neurological conditions.

Overview of Primary Research Domains for IDPN

The application of IDPN in academic research is concentrated in several key domains, primarily revolving around its neurotoxic and vestibulotoxic effects. These research areas leverage IDPN as a tool to induce specific pathologies in laboratory animals, thereby creating models to study human diseases and disorders.

The main research domains for IDPN include:

Neurobiology and Neurodegeneration: IDPN is widely used to model neurodegenerative diseases characterized by the abnormal accumulation of neurofilaments in axons. This creates cellular changes that resemble those seen in some human neurodegenerative conditions. Research in this area focuses on understanding the mechanisms of axonal transport, the consequences of its disruption, and the cascade of events leading to neuronal cell death. jneurosci.org Studies have shown that IDPN can cause damage to various parts of the central nervous system, including the brain stem, spinal cord, cerebral cortex, and olfactory bulbs. nih.gov

Vestibular System Research: A significant body of research utilizes IDPN to induce vestibular dysfunction in animal models. frontiersin.org The compound selectively damages the sensory hair cells of the inner ear's vestibular epithelium, leading to balance deficits. wikipedia.orgpharmaffiliates.com This has proven invaluable for studying the mechanisms of vestibular hair cell loss, the potential for regeneration, and the efficacy of novel therapies for vestibular disorders. researchgate.net Research has shown that Type I vestibular hair cells are more susceptible to IDPN-induced damage than Type II cells.

Ototoxicity and Hearing Loss Research: In addition to its effects on the vestibular system, IDPN is also known to be ototoxic, causing damage to the cochlear hair cells and affecting auditory function. wikipedia.org This has led to its use in models of hearing loss, allowing for the investigation of the underlying cellular and molecular changes in the cochlea. rug.nl

Polymer and Chemical Industry: In the industrial sector, 3,3'-Iminodipropionitrile (B89418) serves as a crosslinking agent in the polymer industry, enhancing the mechanical properties and thermal stability of materials. guidechem.com It is also used as a precursor and intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and agrochemicals. guidechem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H9N3 | |

| Molecular Weight | 123.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | guidechem.com |

| Boiling Point | ~230-235°C | guidechem.com |

| Melting Point | -20°C | guidechem.com |

| Density | 1.02 g/mL at 25°C | guidechem.com |

| Solubility in Water | Sparingly soluble | guidechem.com |

Interactive Data Table: Research Findings on IDPN-Induced Damage

| Research Area | Key Findings | References |

| Neurobiology | Induces accumulation of neurofilaments in proximal axons. | nih.gov |

| Disrupts the interaction between cytoskeletal elements. | jneurosci.org | |

| Causes region-dependent damage to the central nervous system. | nih.gov | |

| Vestibular System | Selectively damages vestibular hair cells, particularly Type I. | |

| Leads to irreversible vestibular dysfunction. | wikipedia.org | |

| Transcriptomic analysis identified the NF-κB and TNF pathways as potentially important in the damage process. | frontiersin.org | |

| Auditory System | Causes loss of outer hair cells and synapses between inner hair cells and auditory neurons. | rug.nl |

| Leads to hearing loss across a broad range of frequencies. | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanoethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAJRGRUGUQKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041464 | |

| Record name | 3,3'-Iminobispropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline] | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NTP, 1992), 110 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1) | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-94-4, 68412-52-2 | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Iminodipropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-cyanoethyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Iminobispropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-iminodipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CYANOETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP1CVU865 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °F (NTP, 1992), -5.50 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Routes and Advanced Chemical Transformations of 3,3 Iminodipropionitrile

Established Synthetic Methodologies for IDPN Production in Research Settings

The primary and most well-established method for the synthesis of 3,3'-Iminodipropionitrile (B89418) in a research setting is the Michael addition of ammonia (B1221849) to acrylonitrile (B1666552). orgsyn.orggoogle.com This reaction, also known as cyanoethylation, involves the nucleophilic attack of the nitrogen atom of ammonia on the β-carbon of the acrylonitrile molecule.

The reaction typically proceeds by reacting two equivalents of acrylonitrile with one equivalent of ammonia. The initial addition of ammonia to one molecule of acrylonitrile forms 3-aminopropionitrile. This primary amine then acts as a nucleophile and reacts with a second molecule of acrylonitrile to yield the desired secondary amine, this compound.

In laboratory preparations, this reaction is often carried out using aqueous ammonia. orgsyn.org The reaction mixture is typically allowed to stand for a period to ensure completion, after which the products are isolated. Purification of IDPN from the reaction mixture, which may contain unreacted starting materials and the intermediate 3-aminopropionitrile, is commonly achieved through vacuum distillation. researchgate.netaalto.fi

A summary of typical reactants and conditions for the synthesis of IDPN is presented in the table below.

| Reactant 1 | Reactant 2 | Reaction Type | Typical Conditions | Product |

| Ammonia (NH₃) | Acrylonitrile (CH₂=CHCN) | Michael Addition | Aqueous solution, room or elevated temperature | This compound |

It has been noted that the reaction can also be performed with anhydrous ammonia. orgsyn.org The choice between aqueous and anhydrous ammonia can influence the reaction rate and the distribution of products.

Exploration of Advanced Reaction Mechanisms: Oxidation, Reduction, and Substitution for IDPN Derivatives

The chemical structure of this compound, possessing both nitrile and secondary amine functional groups, allows for a variety of advanced chemical transformations to produce a range of derivatives. These reactions can target either the nitrile groups, the secondary amine, or both.

Oxidation: The secondary amine in IDPN is susceptible to oxidation. General methods for the oxidation of secondary amines can yield various products, including nitroxides or, with cleavage of a C-N bond, other carbonyl compounds. researchgate.netorganic-chemistry.org While specific studies on the synthetic oxidation of IDPN are not extensively detailed in the provided search results, the general reactivity of secondary amines suggests this as a viable pathway for derivatization.

Reduction: The nitrile groups of IDPN can be reduced to primary amine groups. A common and effective method for this transformation is catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C). nih.govresearchgate.netrsc.org This reaction would convert this compound into bis(3-aminopropyl)amine, a triamine. Another powerful reducing agent for nitriles is lithium aluminum hydride (LiAlH₄), which also yields primary amines. libretexts.orgstudymind.co.ukchemistrysteps.com

Hydrolysis: The nitrile groups can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. wikipedia.orgchemdad.com This reaction would convert this compound into 3,3'-iminodipropionic acid. The in-vivo metabolism of IDPN has been shown to result in products derived from the hydrolysis of the nitrile groups, indicating the susceptibility of these functional groups to this type of transformation. nih.gov

Substitution: The secondary amine of IDPN can undergo N-substitution reactions. For instance, it can be arylated to form N-aryl derivatives of this compound. mdpi.comnih.gov These reactions typically involve the reaction of IDPN with an aryl halide or other electrophilic aromatic compound.

The following table summarizes the potential advanced chemical transformations of IDPN.

| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |

| Secondary Amine | Oxidation | Oxidizing agents (e.g., peroxides, metal catalysts) | Nitroxides, cleaved products |

| Nitrile | Reduction | Catalytic Hydrogenation (e.g., H₂/Pd/C), LiAlH₄ | bis(3-aminopropyl)amine |

| Nitrile | Hydrolysis | Acid or base catalysis | 3,3'-Iminodipropionic acid |

| Secondary Amine | N-Substitution | Aryl halides, etc. | N-substituted IDPN derivatives |

Polymer Science Applications and IDPN Modification Strategies

The presence of two nitrile groups makes this compound a molecule of interest in polymer science, particularly in the modification of existing polymers and potentially as a building block for new polymeric materials.

Grafting is a technique used to modify the properties of a polymer by attaching chains of another polymer (the graft) to the main polymer backbone. nih.govbohrium.com The nitrile groups of IDPN offer potential reactive sites for grafting reactions. Cyanoethylation, the same reaction used to synthesize IDPN, can also be used to introduce cyanoethyl groups onto polymer backbones that contain reactive hydrogen atoms, such as those with hydroxyl or amine functionalities. taylorandfrancis.com While direct examples of IDPN being used as a grafting agent were not found in the provided search results, its structure suggests it could be used to introduce dinitrile functionalities onto a polymer surface. These nitrile groups could then be further modified, for example, through hydrolysis or reduction, to alter the surface properties of the polymer. nih.govacs.org

Amidoximation is a chemical reaction that converts nitrile groups (-C≡N) into amidoxime (B1450833) groups (-C(NH₂)=NOH). rsc.orgresearchgate.netcore.ac.ukrsc.orgacs.org This transformation is particularly important in the modification of polyacrylonitrile (B21495) (PAN) fibers to create chelating materials capable of binding metal ions. core.ac.uk The process typically involves reacting the nitrile-containing polymer with hydroxylamine. rsc.orgcore.ac.uk

Given that this compound is a dinitrile, its nitrile groups can undergo amidoximation. While the primary application of this reaction is in the modification of polymers like PAN, the fundamental chemistry is applicable to smaller molecules like IDPN. The conversion of the nitrile groups of IDPN to amidoxime groups would result in a molecule with enhanced chelating properties. Although the search results focus on the amidoximation of polymeric materials, the underlying reactivity of the nitrile group is the key aspect. Therefore, IDPN can be considered a model compound for studying the amidoximation reaction and its resulting products could find applications where metal chelation is desired.

Mechanistic Investigations of 3,3 Iminodipropionitrile Induced Biological Effects

Neurotoxicological Mechanisms of IDPN

3,3'-Iminodipropionitrile (B89418) (IDPN) is a neurotoxin known to induce a range of behavioral and neuropathological changes in animal models. Understanding the mechanisms underlying its toxicity is crucial for elucidating fundamental processes of neurodegeneration. This article explores the multifaceted neurotoxicological mechanisms of IDPN, focusing on its impact on axonal transport, regional specificity of brain damage, neurotransmitter systems, oxidative stress, and inflammatory responses.

A primary and well-documented effect of IDPN is the profound disruption of axonal transport, leading to the pathological accumulation of neurofilaments. nih.govnih.govfoxchase.orgdntb.gov.ua Neurofilaments are intermediate filaments that are crucial for maintaining the structural integrity of axons. IDPN selectively impairs the slow axonal transport of neurofilament proteins. nih.gov This impairment leads to massive accumulations of neurofilaments in the proximal axon, forming large swellings or "axon balloons." nih.gov This pathological feature is a hallmark of IDPN-induced neurotoxicity.

The accumulation of neurofilaments is not uniform across all neuronal populations. For instance, in rats exposed to IDPN, neurofilament-filled swellings are prominent in the proximal axons of large neurons, such as sensory neurons in the dorsal root ganglia and motor neurons in the spinal cord. nih.gov Interestingly, in the vestibular ganglion, IDPN induces neurofilament accumulation within the perikarya (cell bodies) of neurons. nih.gov This suggests that the site of neurofilament pathology following IDPN exposure may be influenced by neuronal structure, with a preference for myelinated compartments. nih.gov

While the transport of neurofilaments is severely affected, the transport of other cytoskeletal components like tubulin and actin is variably impacted. In neurofilament-rich systems like the sciatic motor nerves, the transport of tubulin and actin is also impaired, though to a lesser extent than neurofilaments. nih.gov Conversely, in systems with fewer neurofilaments, such as the visual system, IDPN causes a marked impairment in neurofilament transport with no significant effect on the transport of tubulin or microtubule-associated proteins. nih.gov This suggests that the disruption of other slow transport components may be a secondary effect resulting from the primary stagnation of neurofilaments. nih.gov

The accumulation of neurofilaments can physically impede the movement of other essential organelles and molecules within the axon, contributing to further cellular dysfunction. Research into conditions like giant axonal neuropathy, which also involves neurofilament accumulation, has shown that these aggregates can interfere with the distribution of autophagic organelles and lysosomes, impairing cellular clearance pathways. researchgate.net

Table 1: Effects of IDPN on Axonal Transport and Neurofilament Accumulation

| Neuronal System | Primary Effect of IDPN | Reference |

|---|---|---|

| Sciatic Motor Nerves | Marked impairment of neurofilament transport; lesser impairment of tubulin and actin transport. | nih.gov |

| Visual System | Selective and marked impairment of neurofilament transport with no effect on tubulin or microtubule-associated proteins. | nih.gov |

| Vestibular Ganglion Neurons | Intra-perikaryal accumulation of neurofilaments. | nih.gov |

| Dorsal Root Ganglia Neurons | Proximal axonal swelling with neurofilament accumulation. | nih.gov |

The neurotoxic effects of IDPN are not uniformly distributed throughout the central nervous system (CNS). Studies in rats have demonstrated that IDPN administration results in region-dependent damage, particularly at levels above the brain stem. semanticscholar.org This regional vulnerability is a key aspect of IDPN's neurotoxic profile.

The vestibular system is particularly susceptible to IDPN-induced damage. nih.govnih.govnih.gov Exposure to IDPN can lead to the loss of vestibular sensory hair cells. nih.govnih.gov This vestibulotoxicity contributes to the characteristic behavioral abnormalities observed in IDPN-treated animals, such as circling and head weaving. nih.gov In the vestibular afferent endings, IDPN causes a specific loss of neurofilaments, which is followed by ultrastructural changes in the nerve terminals and precedes hair cell loss. nih.gov

The auditory system also exhibits vulnerability to IDPN. Chronic exposure in mice leads to progressive high- to low-frequency hearing loss. rug.nlrug.nlresearchgate.net This functional deficit is associated with a progressive loss of outer hair cells and synapses between the inner hair cells and primary auditory neurons. rug.nlrug.nl Notably, inner hair cells appear to be spared from the ototoxic damage. rug.nlrug.nl An important finding is that the hearing loss can be reversible if IDPN exposure is discontinued (B1498344) before significant morphological damage occurs, suggesting an early phase of synaptic uncoupling. rug.nlrug.nl

Neonatal exposure to IDPN in rats has been shown to cause persistent alterations in sensory, motor, and cognitive functions. nih.gov This includes hyperactivity, hearing loss at high frequencies, and deficits in learning and memory tasks. nih.gov Morphologically, neonatal exposure can lead to a decrease in the wet weight of the whole brain and cerebellum. nih.gov

IDPN significantly dysregulates several neurotransmitter systems, which is believed to contribute to the observed behavioral syndrome. nih.gov The "ECC syndrome," characterized by excitement, choreoathetoid movements, and circling, is a hallmark of chronic IDPN administration. nih.gov Research suggests the involvement of multiple neurotransmitter systems in this syndrome. nih.gov

A significant focus of research has been on the impact of IDPN on the balance between excitatory and inhibitory neurotransmission, particularly the glutamate (B1630785)/GABA metabolic loop. nih.govnih.gov Glutamate is the primary excitatory neurotransmitter, while γ-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the CNS. nih.govresearchgate.net The interplay between these two is critical for normal brain function. nih.govyoutube.com

Studies in rodent models of IDPN-induced tic disorders and dyskinetic syndromes have revealed significant alterations in the thalamus and striatum. In the thalamus of IDPN-treated rats, there is an observed increase in glutamate levels and a decrease in GABA levels, leading to an elevated glutamate/GABA ratio. nih.gov This imbalance suggests a state of neuronal hyperexcitability. nih.gov Similarly, in the striatum, IDPN induces an increase in glutamate and a decrease in GABA levels. nih.gov

The underlying mechanisms for these changes involve alterations in the enzymes and transporters responsible for glutamate and GABA metabolism and uptake. For instance, the expression of glutamine synthetase (GS) and the glutamate transporter EAAT2 has been found to be decreased in the striatum of IDPN-treated rats. nih.gov In the thalamus, while the protein expression of GAD67 (an enzyme that synthesizes GABA from glutamate) was higher, the mRNA expression levels of GAD65, GAD67, and the GABA transporter GAT-1 were lower. nih.gov These findings point to a complex dysregulation of the "Glu-GABA-Gln" metabolic circuit. nih.gov

Table 2: IDPN-Induced Alterations in the Glutamate/GABA System

| Brain Region | Change in Glutamate Level | Change in GABA Level | Change in Glu/GABA Ratio | Key Molecular Alterations | Reference |

|---|---|---|---|---|---|

| Thalamus | Increased | Decreased | Increased | Decreased mRNA expression of GAD65, GAD67, and GAT-1. | nih.gov |

| Striatum | Increased | Decreased | Increased | Decreased protein and mRNA expression of GS and EAAT2. | nih.gov |

Oxidative stress is implicated as a significant contributor to the cellular damage induced by IDPN. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive intermediates. mdpi.commdpi.com Xenobiotics can induce oxidative stress either directly by generating ROS or indirectly by depleting antioxidant defenses. mdpi.com

In the context of IDPN neurotoxicity, studies have shown that the compound induces oxidative stress in the brain. nih.gov This is evidenced by the protective effects of antioxidants against IDPN-induced behavioral abnormalities and biochemical changes. For example, the administration of metoclopramide, which has antioxidant properties, has been shown to protect rats against the IDPN-induced ECC syndrome, motor impairment, and oxidative stress. nih.gov This suggests that the neurotoxic effects of IDPN are, at least in part, mediated by the generation of oxidative stress.

Inflammatory processes are also involved in the biological response to IDPN exposure. nih.gov Transcriptome analysis of the utricle in adult mice damaged by IDPN revealed the upregulation of genes associated with the immune and inflammatory response. nih.gov This indicates that IDPN-induced tissue damage triggers an inflammatory cascade.

Neurotransmitter System Dysregulation by IDPN

Ototoxicological Mechanisms of IDPN

This compound (IDPN) is recognized as a potent vestibulotoxic and neurotoxic compound that induces selective damage to the sensory structures of the inner ear. nih.govresearchgate.net Mechanistic investigations into its ototoxic effects have revealed complex cellular and molecular pathways leading to vestibular and auditory dysfunction.

Degeneration Pathways of Vestibular Hair Cells and Supporting Cells

Exposure to IDPN results in a selective and dose-dependent loss of vestibular hair cells (HCs). nih.govnih.gov Research using electron microscopy has detailed the morphological changes that occur within the vestibular sensory epithelia of rats following IDPN administration. The primary characteristic of IDPN-induced degeneration is cytoplasm vacuolization, which is believed to originate from the endoplasmic reticulum. nih.gov Alterations to the cell nucleus, mitochondria, and ciliary structures appear later in the degenerative process. nih.gov

A key event in the degeneration pathway is the detachment of the degenerating hair cell's membrane from its innervating terminals, accompanied by the disappearance of presynaptic, postsynaptic, and synaptic-cleft densities. nih.gov Despite the significant damage to hair cells, both afferent and efferent nerve terminals are often strikingly preserved. nih.gov

Sensitivity to IDPN-induced damage varies among different hair cell types and locations within the vestibular system.

Cell Type Specificity: Type I hair cells, which are innervated by calyx-shaped afferent terminals, are more sensitive to the toxic effects of IDPN than Type II hair cells. nih.govbiorxiv.org This selective loss of Type I hair cells is thought to be a primary contributor to the resulting vestibular dysfunction. biorxiv.org

Intra-epithelial Differences: The central regions of the vestibular receptors show greater sensitivity to damage compared to the peripheral regions. nih.gov

Inter-epithelial Gradient: A clear gradient of sensitivity exists among the different vestibular organs, with the cristae being the most susceptible, followed by the utricle, and then the saccule. nih.gov

Cochlear Hair Cell Damage and Associated Auditory Deficits Induced by IDPN

In addition to its vestibulotoxic effects, IDPN also impacts the auditory system, causing progressive hearing loss. rug.nlnih.gov The functional deficits are directly linked to morphological damage within the cochlea. rug.nlnih.gov

IDPN exposure leads to a progressive, high- to low-frequency hearing loss, as measured by auditory brainstem response (ABR) wave I thresholds and amplitudes. rug.nlnih.gov The degree of hearing loss has been observed to scale with the severity of vestibular dysfunction. rug.nlresearchgate.net

Morphological examinations of the cochlea reveal a pattern of damage that correlates with the observed functional deficits. The primary targets of IDPN ototoxicity in the cochlea are the outer hair cells (OHCs) and the synapses between the inner hair cells (IHCs) and the primary auditory neurons. rug.nlnih.govresearchgate.net The loss of OHCs and presynaptic ribbons progresses from high-frequency to low-frequency regions of the cochlea with increasing exposure. researchgate.net In contrast to the significant damage to OHCs and synapses, the IHCs themselves are largely spared from IDPN-induced ototoxicity. rug.nlrug.nl This pattern of damage, particularly the loss of synapses with IHCs, is characteristic of cochlear synaptopathy. rug.nlresearchgate.net

Early Molecular and Cellular Events in IDPN-Induced Hair Cell Loss

Research indicates that overt hair cell loss is preceded by earlier, potentially reversible, cellular events, particularly at the synaptic level. rug.nlrug.nl In the vestibular system, one of the initial steps in chronic IDPN-induced ototoxicity is the synaptic uncoupling between Type I hair cells and their corresponding calyx afferent terminals. rug.nl This uncoupling involves the loss of adhesion proteins, presynaptic ribbons, and postsynaptic glutamate receptors. rug.nl Significantly, this synaptic damage is associated with vestibular dysfunction and can be reversed if the exposure to IDPN is stopped, suggesting that synaptic uncoupling is a critical and early event that may trigger the subsequent extrusion and loss of hair cells. rug.nl

A similar phenomenon of synaptic uncoupling is suggested to occur in the auditory system. rug.nlrug.nl Hearing loss consistent with cochlear synaptopathy precedes the morphological loss of OHCs and synapses. rug.nl This early functional loss can be recovered if IDPN exposure is ceased before significant morphological damage occurs. rug.nlrug.nl These findings highlight synaptic uncoupling as a novel and crucial early mechanism in the pathology of IDPN-induced ototoxicity and potentially other forms of acquired hearing loss. rug.nlresearchgate.net

Transcriptomic Profiling of IDPN-Damaged Inner Ear Structures

To elucidate the molecular mechanisms underlying IDPN-induced damage, researchers have performed transcriptomic analyses, such as RNA sequencing (RNA-seq), on inner ear tissues following IDPN exposure. nih.gov These studies provide a detailed profile of gene expression changes and identify key signaling pathways involved in the ototoxic process. researchgate.netnih.govresearchgate.net

Transcriptomic analysis of the utricle in adult mice treated with IDPN revealed a significant number of differentially expressed genes (DEGs). nih.gov One study identified 1,165 upregulated genes and 1,043 downregulated genes in IDPN-damaged utricles compared to controls. nih.gov Many of these DEGs are associated with processes such as cell death, immune and inflammatory responses, and inner ear development. nih.gov

Upregulated Genes: Several genes upregulated in response to IDPN have been previously linked to cell death or inner ear damage. nih.gov For example, C-C Motif Chemokine Ligand 2 (Ccl2) is known to play a key role in ototoxicant-induced sensorineural hearing loss. nih.gov Other upregulated genes like C-C Motif Chemokine Ligand 6 (Ccl6) and FOS-Related Antigen 1 (Fosl1) have been implicated in apoptosis. nih.gov

Downregulated Genes: Conversely, many downregulated genes are known to have protective roles, such as the negative regulation of cell death and synapse formation. nih.gov For instance, Olfactomedin 4 (Olfm4) overexpression has been shown to inhibit pro-inflammatory responses. nih.gov N-deacetylase and N-sulfotransferase 4 (Ndst4) deficiency is associated with increased apoptosis, and Fibroblast growth factor 8 (Fgf8) is crucial for multiple stages of inner ear development. nih.gov

| Gene | Regulation | Associated Function | Reference |

|---|---|---|---|

| Ccl2 | Upregulated | Monocyte migration, ototoxic-induced hearing loss | nih.gov |

| Ccl6 | Upregulated | Apoptosis | nih.gov |

| Fosl1 | Upregulated | Apoptosis | nih.gov |

| Olfm4 | Downregulated | Inhibition of pro-inflammatory response | nih.gov |

| Ndst4 | Downregulated | Negative regulation of apoptosis | nih.gov |

| Fgf8 | Downregulated | Inner ear development | nih.gov |

| Siah3 | Downregulated | Negative regulation of cell death | nih.gov |

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of the DEGs have identified several signaling pathways that are significantly affected by IDPN. nih.gov Among the most prominent are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway and the Tumor Necrosis Factor (TNF) signaling pathway. nih.govresearchgate.net Both pathways are known to be involved in inflammation and cell death processes and are considered to play a crucial role in IDPN-induced inner ear dysfunction. nih.gov

The transcriptomic data revealed that most DEGs within the NF-κB and TNF pathways were upregulated. nih.gov Real-time quantitative PCR (RT-qPCR) has been used to confirm the RNA-seq results for numerous genes within these pathways, including Tnfsf14, Cxcl3, Cd40, and Icam1 in the NF-κB pathway, and Tnf, Ccl2, Cxcl10, and Fos in the TNF pathway. nih.gov The activation of these inflammatory pathways is closely related to hearing loss caused by various insults, including ototoxic drugs. nih.gov

| Signaling Pathway | Role in IDPN Ototoxicity | Examples of Differentially Expressed Genes | Reference |

|---|---|---|---|

| NF-κB Signaling Pathway | Plays an important role in inflammation and cell death processes leading to hair cell damage. | Tnfsf14, Cxcl3, Eda2r, Plcg2, Ticam2, Cd40, Tnfrsf11a, Syk, Ccl4, Plau, Ly96, Icam1, Cxcl1, Cd14, Btk | nih.gov |

| TNF Signaling Pathway | Involved in inner ear inflammation and cell death, contributing to hair cell damage and dysfunction. | Mlkl, Ripk3, Creb3l1, Tnfrsf1b, Tnf, Ccl2, Ccl12, Mmp3, Cxcl10, Cxcl1, Fos, Csf1, Socs3 | nih.gov |

Metabolic Activation and Detoxification Pathways of IDPN

The biological effects of this compound (IDPN) are intricately linked to its metabolic fate within the body. The biotransformation of IDPN involves a complex interplay of enzymatic pathways that lead to both the generation of toxic metabolites, responsible for its characteristic neurotoxicity, and the formation of non-toxic products through detoxification routes. Understanding these pathways is crucial for elucidating the mechanisms underlying IDPN-induced pathology.

Cytochrome P450 Enzyme System Involvement in IDPN Metabolism

The role of the Cytochrome P450 (CYP450) enzyme system in the metabolism of IDPN appears to be more aligned with detoxification rather than metabolic activation leading to neurotoxicity. Studies involving pretreatment with hepatotoxic agents like carbon tetrachloride, which impairs hepatic function and by extension, CYP450 activity, have been shown to enhance the toxicity of IDPN. nih.gov This suggests that the liver's metabolic machinery is not a prerequisite for the manifestation of IDPN-induced neurotoxicity and may, in fact, play a protective role by detoxifying the compound. nih.gov

While systemic CYP450 activity may be involved in detoxification, some research has pointed towards a specific role for certain CYP450 isozymes in localized toxicity. For instance, it has been suggested that olfactory mucosal P4502E1 activation of IDPN is necessary for olfactory epithelial degeneration, a specific toxic effect of the compound. oup.com However, this appears to be a tissue-specific bioactivation and not the primary pathway for the systemic neurotoxicity associated with IDPN.

Flavin-Containing Monooxygenase (FMO) Mediated IDPN Conversion and Neurotoxicity

The Flavin-Containing Monooxygenase (FMO) system is strongly implicated in the metabolic activation of IDPN, leading to its neurotoxic effects. oup.com FMOs are a family of enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govwikipedia.org It was first postulated that FMO was the enzyme system responsible for IDPN activation based on the chemical structure and reactivity of IDPN. oup.com

Experimental evidence supports this hypothesis. The use of methimazole (MMI), a known FMO substrate and competitive inhibitor, has been shown to block the auditory and vestibular neurotoxicity associated with IDPN in rats. oup.com MMI treatment was found to completely block the neurotoxic effects of a 600 mg/kg dose of IDPN and partially block the effects of a 1000 mg/kg dose. oup.com This competitive inhibition by MMI is believed to prevent the FMO-mediated conversion of IDPN to its putative neurotoxic metabolite, N-hydroxy-3,3'-iminodipropionitrile (HOIDPN). oup.com

| Enzyme System | Role in IDPN Metabolism | Key Findings |

| Cytochrome P450 (CYP450) | Primarily detoxification | Pretreatment with CCl4 (a hepatotoxicant that impairs CYP450 function) enhances IDPN toxicity, suggesting a detoxifying role for hepatic metabolism. nih.gov |

| Flavin-Containing Monooxygenase (FMO) | Metabolic activation (bioactivation) | The FMO inhibitor methimazole (MMI) blocks IDPN-induced neurotoxicity, indicating that FMO-mediated metabolism is necessary for the formation of a toxic metabolite. oup.com |

Contributions of Monoamine Oxidase (MAO) to IDPN Biotransformation

In contrast to the significant role of FMO, Monoamine Oxidase (MAO) does not appear to be involved in either the bioactivation or detoxification of IDPN. In vitro studies have shown that while the non-neurotoxic aminonitrile β-aminopropionitrile (BAPN) is a good substrate for MAO, IDPN is a poor substrate for both mitochondrial and plasma MAO. nih.gov

Furthermore, in vivo experiments using pargyline to inhibit MAO activity did not alter the pattern of IDPN-induced toxicity. oup.comnih.gov These findings collectively suggest that the metabolic pathways mediated by MAO are not significant contributors to the biotransformation and resulting neurotoxicity of IDPN. nih.gov

Characterization of Putative Toxic Metabolites, including N-hydroxy-IDPN

The leading candidate for the ultimate toxic metabolite of IDPN is N-hydroxy-3,3'-iminodipropionitrile (HOIDPN). oup.com It is hypothesized that the FMO enzyme system mediates the conversion of IDPN to HOIDPN. oup.com Studies have shown that direct administration of HOIDPN to rats produces the same signs of neurotoxicity as IDPN, including the characteristic ECC syndrome (excitation with choreiform and circling movements). oup.com

Notably, the neurotoxic effects of HOIDPN are reported to be two to eight times greater than those of the parent compound, IDPN. oup.com Further supporting the role of HOIDPN as the active metabolite, the FMO inhibitor methimazole, which blocks IDPN toxicity, fails to block the neurotoxicity of HOIDPN and may even increase it. oup.com This suggests that HOIDPN is a downstream product of FMO action and is itself the proximate neurotoxic agent, or is further metabolized to the ultimate toxicant through a non-FMO mediated pathway. oup.com

Elucidation of Detoxification Metabolites (e.g., β-aminopropionitrile, Cyanoacetic Acid, β-Alanine)

The metabolism of IDPN also involves significant detoxification pathways that yield non-toxic metabolites. These metabolites are excreted in the urine and their formation represents a mechanism for clearing the parent compound and preventing its toxic effects. The primary identified detoxification products are β-aminopropionitrile (BAPN), cyanoacetic acid (CAA), and β-alanine. oup.comnih.gov

None of these metabolites have been found to be neurotoxic, confirming their role as products of detoxification. oup.comnih.gov The formation of β-alanine is believed to occur through the hydrolysis of IDPN, with the carboxylate group of β-alanine being derived from the nitrile group of IDPN. nih.gov Cyanoacetic acid has also been identified as a urinary metabolite. acs.org The pathway to BAPN and CAA is thought to involve hydrolysis of IDPN, and a reduction in the excretion of CAA is observed with a deuterium-substituted analog of IDPN that exhibits greater potency, suggesting that this hydrolytic pathway is indeed a detoxification route. nih.gov

| Metabolite | Classification | Neurotoxicity |

| N-hydroxy-IDPN (HOIDPN) | Putative Toxic Metabolite | Yes, 2-8 times more potent than IDPN. oup.com |

| β-aminopropionitrile (BAPN) | Detoxification Metabolite | No. oup.comnih.gov |

| Cyanoacetic Acid (CAA) | Detoxification Metabolite | No. oup.comnih.gov |

| β-Alanine | Detoxification Metabolite | No. oup.comnih.gov |

Application of Deuterium-Substituted Analogs in Metabolic Pathway Research

The use of deuterium-substituted analogs of IDPN has been a valuable tool in probing the mechanisms of its metabolic activation and detoxification. nih.gov By replacing hydrogen atoms with deuterium at specific positions on the molecule, researchers can investigate the kinetic isotope effects on different metabolic pathways. nih.govscispace.comresearchgate.net

In studies with IDPN, two key deuterated analogs have been utilized: 2,2,2',2'-tetradeuterio-IDPN (2-d-IDPN) and 3,3,3',3'-tetradeuterio-IDPN (3-d-IDPN). nih.gov The finding that 2-d-IDPN is less potent than the parent IDPN molecule suggests that metabolic activation may occur at or near the 2-position of the molecule. nih.gov This is consistent with a C-H bond cleavage at this position being a rate-limiting step in the formation of the toxic metabolite.

3,3 Iminodipropionitrile As a Model Compound in Translational Biomedical Research

Animal Models for Vestibular Dysfunction Research Using IDPN

3,3'-Iminodipropionitrile (B89418) (IDPN) is a potent neurotoxin that has been extensively utilized to create reliable and reproducible animal models of vestibular dysfunction. Its selective vestibulotoxicity allows researchers to investigate the pathological mechanisms of vestibular disorders and explore potential therapeutic interventions.

Establishing In Vivo Vestibular Injury Models

The establishment of in vivo vestibular injury models using IDPN is a practical and widely adopted method in neuroscience research. A common approach involves a single intraperitoneal injection of IDPN, which has been shown to be a convenient and reliable way to induce dose-dependent damage to the vestibular sensory epithelium, particularly the utricle, in adult mice. Current time information in CH. This method leads to the loss of vestibular hair cells, the primary sensory receptors for balance and spatial orientation, resulting in observable vestibular dysfunction.

The toxic effects of IDPN on the vestibular system are not limited to a single administration protocol. Both acute (single injection) and subacute (multiple lower-dose injections) administration of IDPN have been demonstrated to cause dose-dependent injury to the utricular sensory epithelium. xjtu.edu.cn The resulting hair cell loss is a key pathological feature that mimics the damage seen in many human vestibular disorders. Researchers have successfully used IDPN to induce permanent vestibular loss in mice, providing a valuable tool for studying hair cell regeneration and the long-term consequences of vestibular damage. oup.com The consistency and controllability of IDPN-induced vestibular injury make it an invaluable resource for preclinical studies aimed at understanding and treating vestibular dysfunction.

Strain and Sex-Dependent Susceptibility in IDPN-Induced Vestibular Toxicity

Research has revealed significant strain- and sex-dependent differences in the susceptibility to the toxic effects of this compound (IDPN). These variations are crucial considerations for researchers when selecting an appropriate animal model for vestibular studies.

A comparative study on RjOrl:Swiss/CD-1 (Swiss) and 129S1/SvImJ (129S1) mouse strains demonstrated prominent strain-dependent differences in systemic toxicity following IDPN administration. Current time information in CH. While both strains exhibited a dose-dependent loss of vestibular function, 129S1 mice of both sexes showed high systemic toxicity, making them less suitable for vestibular research with IDPN. Current time information in CH. In contrast, Swiss mice displayed reliable dose-dependent vestibular toxicity with limited systemic side effects, making them a more robust model for such studies. Current time information in CH.

In terms of sex, the study found only small differences in vestibular toxicity between males and females within the same strain. Current time information in CH. However, the systemic toxic response could differ. For example, both male and female Swiss mice showed a marked increase in hindlimb stride width after IDPN exposure, a behavioral indicator of vestibular dysfunction. Current time information in CH. The Swiss mice, but not the 129S1 mice, also exhibited hyperactivity in the open field test, a common consequence of vestibular dysfunction. Current time information in CH. These findings underscore the importance of considering both strain and sex when designing experiments using IDPN to model vestibular disorders, as these factors can significantly influence the observed outcomes.

Strain and Sex-Dependent Effects of IDPN

| Strain | Sex | IDPN Dose (mmol/kg, p.o.) | Vestibular Toxicity | Systemic Toxicity | Key Behavioral Changes |

|---|---|---|---|---|---|

| RjOrl:Swiss/CD-1 (Swiss) | Male & Female | 8, 12, 16, 24 | Dose-dependent loss of vestibular function | Limited | Increased hindlimb stride width, hyperactivity in open field |

| 129S1/SvImJ (129S1) | Male & Female | 8, 12, 16, 24 | Dose-dependent loss of vestibular function | High | No hyperactivity in open field |

Behavioral and Electrophysiological Assessments of Vestibular Function in IDPN Models

A battery of behavioral and electrophysiological tests is employed to quantitatively and qualitatively assess vestibular function in animal models treated with this compound (IDPN). These assessments are critical for characterizing the extent of vestibular damage and for evaluating the efficacy of potential treatments.

Behavioral Assessments:

Commonly used behavioral tests to evaluate vestibular dysfunction in IDPN-treated rodents include:

Swim Test: This test assesses the animal's ability to maintain a normal swimming posture. Mice with vestibular deficits often exhibit abnormal swimming patterns, such as tumbling or floating immobile. xjtu.edu.cn

Trunk Curl Test: When held by the tail, healthy mice will extend towards a horizontal surface, whereas mice with vestibular injury tend to curl their abdomen. xjtu.edu.cn

Gait Analysis: Animals with vestibular impairment may walk in circles, often chasing their tails, and exhibit an increased hindlimb stride width. Current time information in CH.xjtu.edu.cn

Open Field Test: IDPN-induced vestibular dysfunction can lead to hyperactivity, which is measured by increased locomotor activity in an open field arena. Current time information in CH.

Behavioral Assessments in IDPN-Induced Vestibular Dysfunction

| Assessment | Description | Observed Deficit in IDPN Models |

|---|---|---|

| Swim Test | Evaluation of swimming posture and ability. | Irregular swimming, floating, tumbling. xjtu.edu.cn |

| Trunk Curl Test | Observation of posture when suspended by the tail. | Curling towards the abdomen. xjtu.edu.cn |

| Gait Analysis | Observation of walking pattern and stride. | Circling behavior, increased hindlimb stride width. Current time information in CH.xjtu.edu.cn |

| Open Field Test | Measurement of spontaneous locomotor activity. | Hyperactivity. Current time information in CH. |

Electrophysiological Assessments:

The primary electrophysiological method for assessing vestibular function is the Vestibulo-Ocular Reflex (VOR) test. The VOR is a reflex eye movement that stabilizes images on the retina during head movement. In IDPN models, a rotating VOR test is considered a sensitive and objective measure of vestibular system function. xjtu.edu.cn A reduction in VOR gain (the ratio of eye movement to head movement) is indicative of vestibular impairment.

IDPN-Induced Models for Neurodegenerative and Neurological Disorders

Beyond its application in vestibular research, this compound (IDPN) serves as a valuable tool for modeling specific neurodegenerative and neurological disorders, owing to its ability to induce characteristic behavioral abnormalities.

Modeling Tic Disorders and Dyskinesia

IDPN is a well-established pharmacological agent for creating animal models of Tourette Syndrome (TS), a neurodevelopmental disorder characterized by motor and vocal tics. researchgate.net Intraperitoneal injection of IDPN in rats induces a range of stereotypic behaviors that mimic the tics seen in TS patients. These behaviors include:

Biting

Head twitching

Shaking claws

Continuous rotation frontiersin.org

The IDPN-induced TS model is considered a standard in the field because it comprehensively reproduces the behavioral characteristics of the disorder and the tic-like symptoms have a long duration. researchgate.net This model is instrumental in investigating the underlying neurobiology of TS, particularly the dysregulation of the dopamine system, and for screening potential therapeutic agents. The severity of the induced stereotypic behaviors can be quantified using a stereotypy scoring system. researchgate.net

Stereotypic Behaviors in IDPN-Induced Tourette Syndrome Model

| Behavior | Description |

|---|---|

| Biting | Compulsive, repetitive biting of non-food objects. |

| Head Twitching | Sudden, involuntary movements of the head. frontiersin.org |

| Shaking Claws | Repetitive shaking of the paws. frontiersin.org |

| Continuous Rotation | Persistent circling or turning behavior. frontiersin.org |

Investigation of IDPN-Induced Cognitive Deficits and Spatial Learning Impairments

Administration of this compound (IDPN) in rats has been shown to disrupt performance in tasks that require spatial learning and memory. This makes IDPN a useful tool for investigating the mechanisms of cognitive dysfunction and for testing the efficacy of cognitive-enhancing drugs.

Studies have utilized classic behavioral paradigms such as the Morris water maze (MWM) and the radial arm maze (RAM) to assess the cognitive deficits induced by IDPN.

Morris Water Maze (MWM): In the MWM, a test of spatial learning and memory, IDPN-treated rats have shown performance deficits. However, these deficits are often observed at dose levels that also preserve the swimming ability of the animals, indicating a specific cognitive impairment rather than a general motor deficit. oup.com

Radial Arm Maze (RAM): In the RAM, another test of spatial learning and memory, IDPN administration has been found to increase both choice errors (entering an arm that has never been baited) and perseverative errors (re-entering an arm that has already been visited). oup.com In a repeated acquisition paradigm within the RAM, IDPN-treated rats showed a decreased rate of within-session reduction in errors, suggesting an impairment in the acquisition of new spatial information. oup.com

These findings indicate that IDPN-induced cognitive deficits are, at least in part, caused by an acquisition deficit, making this model relevant for studying the neural circuits involved in learning and memory.

IDPN-Induced Impairments in Spatial Learning Tasks

| Task | Observed Deficits |

|---|---|

| Morris Water Maze (MWM) | Performance deficits at doses preserving swimming ability. oup.com |

| Radial Arm Maze (RAM) | Increased choice errors and perseverative errors. oup.com |

| RAM (Repeated Acquisition) | Decreased rate of within-session error reduction. oup.com |

Research on Axonopathy and Neurofilamentous Pathology Induced by IDPN

This compound (IDPN) is a neurotoxic agent extensively utilized in research to model neurofilamentous axonopathy, a condition characterized by the abnormal accumulation of neurofilaments within axons. Experimental intoxication with IDPN leads to a distinct pathology primarily by impairing the slow axonal transport of neurofilament proteins. nih.govjohnshopkins.edu This disruption is selective and has profound consequences on axonal morphology and function. nih.govoup.com

The core pathogenetic mechanism of IDPN-induced neurotoxicity is the interruption of the slow component of axonal transport, which is responsible for moving cytoskeletal elements like neurofilaments down the axon. nih.govoup.com This impairment causes neurofilaments to accumulate in the proximal axon, the segment closest to the cell body. oup.com The consequence of this accumulation is the formation of massive, neurofilament-filled swellings in the proximal axon. nih.govoup.com Concurrently, the distal axon, deprived of its structural proteins, undergoes atrophy, losing volume and structural integrity. nih.govoup.com

The susceptibility of different neurons to IDPN toxicity is directly related to their neurofilament content. johnshopkins.edu Neurons with large-caliber axons, which are rich in neurofilaments, are the most severely affected. johnshopkins.edu In contrast, neurons with a low content of neurofilaments show little to no change in slow transport. johnshopkins.edu For instance, studies have shown that in motor neurons, the transport of neurofilament proteins is severely reduced, while the transport of other components like tubulin and actin is only mildly affected. johnshopkins.edu This selective action makes IDPN a precise tool for studying the specific roles of neurofilament transport in maintaining axonal structure.

Research has also explored the biochemical changes associated with this pathology. IDPN intoxication has been shown to cause a marked increase in the phosphorylation of neurofilament subunits. nih.gov This increased phosphorylation correlates with the slower transport rates of these proteins, suggesting a link between the phosphorylation state of neurofilaments and their mobility within the axon. nih.gov Furthermore, IDPN exposure can induce neurofilament accumulations not just in the proximal axon but also within the perikarya (cell bodies) of certain neurons, such as those in the vestibular ganglion. nih.gov This is in contrast to dorsal root ganglia neurons, where the pathology is confined to the proximal axon, suggesting that the expression of IDPN-induced pathology may be influenced by factors like myelination. nih.gov

The morphological changes induced by IDPN, specifically the giant axonal swellings, also have secondary effects, such as paranodal demyelination. nih.gov These swellings can displace the myelin sheath, leading to a reduction in nerve conduction velocity. nih.gov However, significant conduction block is not a prominent feature, which is attributed to the displaced myelin loops maintaining contact with the axolemma, thus allowing saltatory conduction to continue. nih.gov

| Pathological Feature | Key Research Finding | Affected Neuronal Component | Primary Mechanism |

|---|---|---|---|

| Neurofilament Accumulation | Massive swellings filled with neurofilaments. nih.govoup.com | Proximal Axon, Perikarya (Vestibular Ganglion) nih.gov | Impairment of slow axonal transport of neurofilaments. nih.govjohnshopkins.edu |

| Axonal Atrophy | Volume loss in the distal axon. nih.govoup.com | Distal Axon | Secondary to impaired slow transport and lack of structural protein supply. nih.gov |

| Selective Vulnerability | Neurofilament-rich, large-caliber axons are most affected. johnshopkins.edu | Motor Neurons, Sciatic Nerves | Neuron's pre-intoxication neurofilament content. johnshopkins.edu |